molecular formula C15H22O2 B14349899 tert-Butyl 4-tert-butylbenzoate CAS No. 92279-83-9

tert-Butyl 4-tert-butylbenzoate

Cat. No.: B14349899
CAS No.: 92279-83-9
M. Wt: 234.33 g/mol
InChI Key: CWCYOZJGIQEEKW-UHFFFAOYSA-N
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Description

tert-Butyl 4-tert-butylbenzoate: is an organic compound that belongs to the class of esters. It is derived from benzoic acid and is characterized by the presence of two tert-butyl groups attached to the benzene ring. This compound is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing tert-Butyl 4-tert-butylbenzoate involves the esterification of 4-tert-butylbenzoic acid with tert-butyl alcohol. This reaction typically requires a catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-tert-butylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The tert-butyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 4-tert-butylbenzoate is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of polymers and resins .

Biology and Medicine: In biological research, this compound is used as a model substrate to study enzyme-catalyzed ester hydrolysis. It is also investigated for its potential use in drug delivery systems due to its stability and lipophilicity .

Industry: this compound is used in the production of fragrances and flavoring agents. It is also used as a plasticizer in the manufacturing of flexible plastics .

Mechanism of Action

The mechanism of action of tert-Butyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. In enzymatic reactions, the ester bond is hydrolyzed by esterases, leading to the formation of 4-tert-butylbenzoic acid and tert-butyl alcohol. The pathways involved in these reactions include nucleophilic attack on the carbonyl carbon of the ester group .

Comparison with Similar Compounds

  • Methyl 4-tert-butylbenzoate
  • Ethyl 4-tert-butylbenzoate
  • Vinyl 4-tert-butylbenzoate

Comparison: tert-Butyl 4-tert-butylbenzoate is unique due to the presence of two tert-butyl groups, which provide steric hindrance and increase the compound’s stability compared to its methyl and ethyl counterparts. This makes it more resistant to hydrolysis and oxidation, enhancing its utility in various applications .

Properties

CAS No.

92279-83-9

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

tert-butyl 4-tert-butylbenzoate

InChI

InChI=1S/C15H22O2/c1-14(2,3)12-9-7-11(8-10-12)13(16)17-15(4,5)6/h7-10H,1-6H3

InChI Key

CWCYOZJGIQEEKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC(C)(C)C

Origin of Product

United States

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